molecular formula C9H7N B14039478 6-Deuterioquinoline

6-Deuterioquinoline

Cat. No.: B14039478
M. Wt: 130.16 g/mol
InChI Key: SMWDFEZZVXVKRB-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deuterioquinoline is a high-purity, deuterium-labeled analog of quinoline where a hydrogen atom at the 6-position is specifically replaced by the stable isotope deuterium. This strategic isotopic labeling is a powerful tool in modern scientific research, primarily used for tracing reaction pathways, investigating metabolic profiles, and studying kinetic isotope effects (KIE) in chemical and biological systems . Deuterium incorporation can provide critical insights into mechanism of action by helping to elucidate the fate of a molecule during biotransformation without altering its steric profile. While specific metabolic studies on this compound are not available in the public domain, research on its structural analog, 3-Deuterioquinoline, demonstrates the value of such compounds. In biotransformation studies using bacterial dioxygenases like those in Pseudomonas putida , deuterium labeling has been instrumental in tracking the formation of hydroxylated metabolites and revealing intricate details of the reaction mechanism, such as the partial retention of deuterium via the NIH shift . This suggests that this compound would be similarly valuable for probing the enzymatic oxidation and degradation pathways of the quinoline scaffold, which is relevant in environmental science and pharmaceutical development . The quinoline core is a privileged structure in medicinal chemistry, found in compounds with a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer agents . As such, this compound also serves as a critical building block in the synthesis of more complex, deuterium-labeled drug candidates. The use of deuterated intermediates can improve the metabolic stability of potential pharmaceuticals, a strategy often employed in drug discovery . This product is intended for Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications . Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H7N

Molecular Weight

130.16 g/mol

IUPAC Name

6-deuterioquinoline

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D

InChI Key

SMWDFEZZVXVKRB-MICDWDOJSA-N

Isomeric SMILES

[2H]C1=CC=C2C(=C1)C=CC=N2

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2

Origin of Product

United States

Preparation Methods

Catalytic Deuterodechlorination of 6-Chloroquinoline Derivatives

One of the most effective methods for preparing 6-deuterioquinoline involves the catalytic deuterodechlorination of 6-chloroquinoline or related heteroaryl chlorides. This approach uses palladium catalysts combined with unsymmetrical N-heterocyclic carbene (NHC) ligands to achieve high selectivity and efficiency.

  • Mechanism and Conditions : The reaction proceeds via palladium-catalyzed cleavage of the carbon-chlorine bond followed by replacement with deuterium sourced from heavy water (D₂O). The process allows precise control of deuterium incorporation at the 6-position of the quinoline ring.

  • Advantages : This method offers high deuterium incorporation levels, excellent selectivity, and can be applied on gram-scale synthesis, making it suitable for both research and industrial applications.

  • Supporting Data : The Journal of Organic Chemistry (2016) reports yields and deuteration degrees exceeding 90%, with detailed crystallographic analysis confirming Pd–arene interactions crucial for catalytic activity.

Reductive Dechlorination Using Zinc in Acetic Acid Followed by Deuterium Exchange

Another approach involves a two-step process starting from 6-chloroquinoline derivatives:

  • Step 1: Reductive Dechlorination
    Treatment of 6-chloroquinoline derivatives with zinc powder in refluxing acetic acid results in reductive removal of the chlorine atom.

  • Step 2: Deuterium Incorporation
    Subsequent exposure to deuterium oxide (D₂O) facilitates exchange of labile hydrogen atoms with deuterium, particularly at the 6-position.

  • Yields and Limitations : This method has been reported with moderate yields (~31% for related diaminoquinolines), and the process may require optimization to improve deuterium incorporation and reduce side reactions.

Selective Deuteration via Photocatalytic or Electrocatalytic Methods

Recent advances have demonstrated the use of photocatalytic and electrocatalytic systems to achieve selective deuteration of halogenated heteroaromatics, including quinolines:

  • Photocatalytic D₂O Splitting : Utilizing visible light and photocatalysts to split D₂O, generating active deuterium species that selectively replace halides on quinoline rings.

  • Electrocatalytic Deuteration : Employing copper nanowire array cathodes or palladium-based electrodes to catalyze the replacement of halides with deuterium from D₂O.

  • Benefits : These methods are environmentally friendly, avoid harsh chemical reagents, and allow fine control over deuterium placement.

  • Research Findings : Studies published in Angewandte Chemie (2020) highlight high selectivity and scalability, with detailed electrochemical parameters and reaction conditions optimized for halogenated heterocycles.

Synthesis from Deuterated Precursors via Condensation and Cyclization

Another route involves constructing the quinoline core from selectively deuterated aniline or acetophenone derivatives:

  • General Procedure :

    • Selective deuteration of aniline precursors at desired positions.
    • Condensation with appropriate aldehydes or ketones (e.g., N,N-dimethylformamide dimethyl acetal).
    • Cyclization and ring closure under reductive conditions to form the quinoline ring bearing deuterium at position 6.
  • Scale and Efficiency : Multigram scale synthesis has been reported with excellent retention of deuterium, minimal erosion during steps, and high purity of the final labeled quinoline.

  • Analytical Verification : NMR and mass spectrometry confirm the high deuterium incorporation and positional specificity.

Comparative Table of Preparation Methods

Method Starting Material Catalyst/Conditions Deuterium Source Yield (%) Deuterium Incorporation (%) Notes
Palladium/NHC Catalyzed Deuterodechlorination 6-Chloroquinoline derivatives Pd/unsymmetrical NHC, D₂O D₂O >90 >95 High selectivity, gram-scale possible
Zinc Reduction + D₂O Exchange 6-Chloroquinoline derivatives Zn, refluxing acetic acid, then D₂O D₂O ~31 Moderate Two-step, moderate yield
Photocatalytic/Electrocatalytic Deuteration Halogenated quinolines Photocatalysts or Cu nanowires, D₂O D₂O Variable High Green methods, scalable
Deuterated Precursor Condensation Deuterated anilines/acetophenones Condensation, reductive cyclization Intrinsic High Excellent Multigram scale, minimal deuterium loss

Research Notes and Observations

  • Deuterium Erosion : Careful optimization of reaction conditions is critical to avoid loss of deuterium during synthesis, especially in multistep procedures.

  • Catalyst Design : The use of unsymmetrical NHC ligands in palladium catalysis enhances selectivity and catalytic efficiency by stabilizing intermediate complexes.

  • Scale-Up Potential : Methods involving catalytic deuterodechlorination and precursor condensation have been demonstrated on gram scales, indicating industrial applicability.

  • Analytical Characterization : High-resolution NMR, mass spectrometry, and X-ray crystallography are essential to confirm the position and extent of deuterium incorporation.

Chemical Reactions Analysis

Quinoline-6-D undergoes various types of chemical reactions, including:

Common reagents used in these reactions include concentrated nitric acid, sulfuric acid, bromine, and silver sulfate . The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring.

Comparison with Similar Compounds

Structural Differences

Compound Substituent at 6-Position Key Structural Feature
6-Deuterioquinoline Deuterium (²H) Isotopic labeling enhances bond stability
6-Methoxyquinoline Methoxy (-OCH₃) Electron-donating group alters reactivity
2,6-Dichloroquinoline Chlorine (-Cl) Electron-withdrawing, increases polarity
6-Hydrazinoquinoline Hydrazine (-NHNH₂) Nucleophilic site for further derivatization

Comparative Bioactivity

Compound Key Pharmacological Property Mechanism of Action
This compound Enhanced metabolic stability (theoretical) Isotope effect reduces CYP450 metabolism
6-Methoxyquinoline Antimicrobial activity Disrupts microbial cell membrane integrity
2,6-Dichloroquinoline Antimalarial efficacy Inhibits heme detoxification in Plasmodium
6-Hydrazinoquinoline Antitubercular activity Targets mycobacterial enzymes

Physical and Chemical Properties

Stability and Reactivity

  • This compound: Deuterium’s higher bond dissociation energy (C-²H vs. C-H) may reduce oxidative degradation .
  • 6,7-Dimethoxy-4-hydroxyquinoline: Exhibits high thermal stability (melting point: ~250°C) due to hydrogen bonding and planar structure .
  • 2,6-Dichloroquinoline: Polar chlorines increase solubility in organic solvents, aiding pharmaceutical formulations .

Spectroscopic Differences

Deuterium substitution alters NMR and IR spectra:

  • ¹H NMR: Absence of the 6-H proton signal in this compound.
  • IR : C-²H stretching vibrations appear at lower frequencies than C-H .

Q & A

Q. What computational tools are most effective for predicting deuterium’s impact on quinoline’s reactivity a priori?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate bond dissociation energies and transition states. Machine learning models trained on isotopic datasets (e.g., NIST Chemistry WebBook) predict KIEs and regioselectivity, reducing experimental trial-and-error .

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